Cas no 1021206-72-3 (1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine)

1-Methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a methylpiperazine moiety. This structure imparts versatility in medicinal chemistry, particularly as a key intermediate or scaffold in the synthesis of biologically active molecules. Its fused bicyclic system and nitrogen-rich framework enhance binding affinity to various therapeutic targets, making it valuable for drug discovery efforts. The compound's stability and synthetic accessibility further contribute to its utility in developing kinase inhibitors, anticancer agents, and other pharmacologically relevant compounds. Its well-defined chemical properties facilitate precise modifications for structure-activity relationship studies.
1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine structure
1021206-72-3 structure
Product Name:1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
CAS No:1021206-72-3
MF:C10H14N6
MW:218.258360385895
CID:6382500
PubChem ID:42226850
Update Time:2025-05-26

1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
    • 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
    • 1H-Pyrazolo[3,4-d]pyrimidine, 4-(4-methyl-1-piperazinyl)-
    • F5285-0026
    • 1021206-72-3
    • AKOS005655293
    • VU0640500-1
    • Inchi: 1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-6-13-14-9(8)11-7-12-10/h6-7H,2-5H2,1H3,(H,11,12,13,14)
    • InChI Key: SCVQVWLDIOQZJS-UHFFFAOYSA-N
    • SMILES: C1=NC(N2CCN(C)CC2)=C2C=NNC2=N1

Computed Properties

  • Exact Mass: 218.12799447g/mol
  • Monoisotopic Mass: 218.12799447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 60.9Ų

1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine Pricemore >>

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Additional information on 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Chemical Profile of 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS No. 1021206-72-3) and Its Emerging Applications in Medicinal Chemistry

The compound 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine, identified by the CAS number 1021206-72-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule, featuring a piperazine moiety linked to a pyrazolopyrimidine scaffold, has garnered attention due to its structural complexity and potential biological activity. The unique arrangement of nitrogen-rich rings in its molecular structure positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

Recent studies have highlighted the versatility of 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine as a scaffold for designing novel bioactive molecules. The pyrazolopyrimidine core is particularly noteworthy, as it is frequently encountered in pharmacophores targeting various disease pathways. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive structure for medicinal chemists seeking to develop small-molecule inhibitors or agonists.

In the realm of drug discovery, the incorporation of the piperazine group into 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine enhances its solubility and bioavailability, critical factors for successful therapeutic intervention. Piperazine derivatives are well-documented for their role in modulating neurotransmitter systems, making this compound a potential candidate for applications in central nervous system (CNS) disorders. The structural motif also suggests possible interactions with enzymes and receptors involved in metabolic and inflammatory pathways.

One of the most compelling aspects of 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is its potential as a lead compound for further derivatization. Researchers have leveraged its core structure to develop analogs with enhanced binding affinity or selectivity. For instance, modifications at the nitrogen atoms of the piperazine ring or the pyrazolopyrimidine moiety have been explored to optimize pharmacokinetic properties. Such structural tailoring aligns with contemporary trends in medicinal chemistry, where rational design and computational modeling play pivotal roles in accelerating drug development pipelines.

The compound's relevance is further underscored by its presence in several preclinical studies investigating novel therapeutic strategies. Its ability to cross the blood-brain barrier has been a focal point for researchers exploring treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its interaction with kinases and other signaling proteins has opened avenues for research into oncology applications. The growing body of literature suggests that 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine may serve as a foundation for next-generation therapeutics targeting complex diseases.

From a synthetic chemistry perspective, 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine exemplifies the elegance of heterocyclic chemistry. The synthesis involves multi-step reactions that showcase the interplay between ring-forming processes and functional group transformations. Advances in catalytic methods have enabled more efficient routes to this compound, reducing both cost and environmental impact. Such improvements are essential for scaling up production while maintaining high purity standards required for pharmaceutical applications.

The future directions for research on 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine are multifaceted. Investigating its mechanism of action through biochemical assays and cellular studies will provide deeper insights into its therapeutic potential. Furthermore, exploring its efficacy in animal models will help validate its promise as a drug candidate before human trials commence. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive these endeavors forward.

In conclusion, 1-methyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS No. 1021206-72-3) stands out as a structurally intriguing and biologically relevant molecule with broad implications in medicinal chemistry. Its unique scaffold offers opportunities for designing innovative therapeutics across multiple disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to make significant contributions to the field of drug discovery.

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